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Compound of Interest

7-Fluoroquinoline-4-carboxylic
Compound Name: _
acid

cat. No.: B1591835

An In-Depth Technical Guide to 7-Fluoroquinoline-4-
carboxylic Acid

Introduction: The Quinoline Carboxylic Acid
Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized as a
"privileged structure" due to its recurrence in a multitude of biologically active compounds.
Within this class, quinoline-4-carboxylic acids are particularly noteworthy. The strategic
placement of a carboxylic acid at the C-4 position is a key feature in various pharmacologically
significant molecules. This guide focuses on a specific, synthetically crucial derivative: 7-
Fluoroquinoline-4-carboxylic acid (CAS No. 31009-03-7).

This molecule serves as a vital intermediate and building block in the synthesis of more
complex chemical entities. The presence of the fluorine atom at the C-7 position significantly
influences the molecule's electronic properties and can enhance the biological activity and
pharmacokinetic profiles of its derivatives. This document provides a comprehensive overview
of its core physical and chemical properties, spectroscopic signature, and practical
experimental methodologies, tailored for researchers and professionals in drug discovery and
chemical development.

Part 1: Core Physicochemical Properties
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The physical and chemical properties of 7-Fluoroquinoline-4-carboxylic acid are
fundamental to its handling, reactivity, and application in synthesis. These characteristics
dictate the choice of solvents, reaction conditions, and purification methods.

Summary of Properties

Property Value / Description Source(s)
CAS Number 31009-03-7 [1][2]
Molecular Formula C10H6FNO2 [1112][3]
Molecular Weight 191.16 g/mol [11[3]
Appearance Solid [2]

) Typically 295-98% from
Purity _ _ [2][3]
commercial suppliers

Generally poorly soluble in

water; soluble in polar organic

Solubility )
solvents like DMSO and DMF.
[41[5]
Estimated to be in the range of
pKa 3-4 for the carboxylic acid,
similar to related structures.
Sealed in a dry environment,
Storage

recommended at 2-8°C.[1]

Detailed Physicochemical Insights

e Molecular Structure and ldentity: 7-Fluoroquinoline-4-carboxylic acid is a heterocyclic
compound featuring a quinoline core. A fluorine atom is substituted at position 7, and a
carboxylic acid group is at position 4. Its official CAS number is 31009-03-7.[1][2]

o Solubility Profile: As is characteristic for many quinolone carboxylic acids, this compound
exhibits limited solubility in agueous solutions, particularly between a pH of 6 and 8.[4] Its
utility in synthesis is often realized in polar aprotic solvents such as dimethyl sulfoxide
(DMSO) or dimethylformamide (DMF), where it demonstrates greater solubility.[5] This
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property is critical when designing reaction conditions, as achieving a homogeneous solution
is often necessary for complete and efficient reactivity.

o Acidity (pKa): The acidity of the carboxylic acid group is a defining feature. While an
experimentally determined pKa for this specific molecule is not readily available in the
literature, analogous structures such as 7-fluoroisoquinoline-4-carboxylic acid have a pKa of
approximately 3.0. It is scientifically reasonable to infer that the pKa of 7-Fluoroquinoline-4-
carboxylic acid is in a similar range. This acidic nature means the molecule will be
predominantly in its deprotonated, carboxylate form at physiological pH, a crucial
consideration for any potential biological application of its derivatives.

Part 2: Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, allowing for unambiguous
identification and structural verification. The expected spectral characteristics for 7-
Fluoroquinoline-4-carboxylic acid are based on the well-established principles of NMR and
IR spectroscopy for its constituent functional groups.[6]

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the carboxylic
acid and the aromatic system.

o O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm~1 region,
characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7]

o C=0 Stretch: A strong, sharp absorption band should appear between 1700-1725 cm™1,
corresponding to the carbonyl (C=0) stretch of the carboxylic acid.[7]

o C=C Aromatic Stretch: Multiple sharp bands are anticipated in the 1450-1620 cm~1 region,
indicative of the carbon-carbon double bonds within the quinoline ring system.[8]

o C-F Stretch: A strong absorption peak between 1000-1100 cm~1 is characteristic of the C-
F bond.[8][9]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum would reveal signals in the aromatic region (typically
0 7.0-9.0 ppm), with splitting patterns dictated by the substitution on the quinoline ring. A
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key diagnostic signal is the carboxylic acid proton, which is expected to appear as a broad
singlet significantly downfield, potentially above & 11.0 ppm, due to its acidic nature.[9][10]

o 13C NMR: The carbon spectrum will show a characteristic signal for the carboxylic acid
carbonyl carbon in the range of & 165-175 ppm. Other signals will correspond to the
aromatic carbons of the quinoline ring, with the carbon attached to the fluorine atom
showing a large one-bond coupling constant (XJCF). The coordination of metal ions to
fluoroquinolones through the carboxyl and carbonyl groups can cause significant changes
in the chemical shifts of the quinolin-4-one ring carbons.[11]

e Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion
peak (M*) corresponding to its molecular weight of 191.16 g/mol .

Part 3: Chemical Reactivity and Synthesis
Reactivity Profile

The reactivity of 7-Fluoroquinoline-4-carboxylic acid is centered around its two primary
functional components: the carboxylic acid and the fluoro-substituted quinoline ring.

e Carboxylic Acid Group: The -COOH group is readily derivatized. It can undergo esterification
with alcohols under acidic conditions or be converted to an acyl chloride, which can then
react with amines to form amides. This versatility is paramount for its use as a building block
in drug discovery, allowing for the introduction of diverse functional groups to modulate
properties like solubility and biological target affinity.[12]

e Quinoline Ring: The fluorine atom at the C-7 position makes this site susceptible to
nucleophilic aromatic substitution, a common strategy in the synthesis of fluoroquinolone
antibiotics.[13][14] This allows for the introduction of various substituents, often nitrogen-
containing heterocycles, which are known to be crucial for the antibacterial activity of the
broader fluoroquinolone class.[4]

Synthetic Overview: The Gould-Jacobs Reaction

A classical and highly effective method for synthesizing the quinoline core of this molecule is
the Gould-Jacobs reaction. This process involves the reaction of an appropriately substituted
aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and
subsequent hydrolysis.
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Step 2: Thermal Cyclization Step 3: Tautomerization & Aromatization Step 4: Hydrolysis & Decarboxylation (if applicable)
Heat (~250°C) Keto-Enol 1. NaOH (hydrolysis)

(e.g. in Diphenyl Ether) | (Ethyl 7-Fluoro-4-hydroxy- 7-Fluoro-4 I 2.

quinoline-3-carboxylate

ylal

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of a quinoline carboxylic acid via the Gould-
Jacobs reaction.

This synthetic route highlights the transformation from simple aromatic precursors to the
complex heterocyclic core, demonstrating a foundational strategy in quinolone chemistry.[15]

Part 4: Experimental Protocol: Potentiometric
Titration for pKa Determination

To ensure trustworthiness and provide actionable insights, this section details a robust, self-
validating protocol for determining the pKa of 7-Fluoroquinoline-4-carboxylic acid.

Objective: To accurately determine the acid dissociation constant (pKa) of a sparingly water-
soluble compound using potentiometric titration in a mixed-solvent system.

Causality and Rationale:

 Why a Co-solvent? 7-Fluoroquinoline-4-carboxylic acid is poorly soluble in water.[4] Using
a co-solvent like methanol or DMSO ensures the compound remains dissolved throughout
the titration, preventing precipitation which would invalidate the pH measurements.

o Why Control lonic Strength? The activity of ions in solution, and thus the measured pH, is
dependent on the ionic strength. Using an inert salt like KCI maintains a constant ionic
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strength, ensuring that the measured changes in potential are due solely to changes in H*
concentration.

o Why Calibrate in the Co-solvent? The pH electrode's response can be affected by the
solvent matrix. Calibrating the electrode with standard buffers prepared in the same co-
solvent mixture used for the sample ensures the accuracy of the pH readings.

Methodology

e Preparation of Solutions:

o

Titrant: Prepare a standardized 0.1 M solution of carbonate-free NaOH.
o Sample Solvent: Prepare a 50:50 (v/v) mixture of methanol and deionized water.
o lonic Strength Adjuster: Prepare a 1 M KCI solution.

o Sample Stock Solution: Accurately weigh approximately 19 mg of 7-Fluoroquinoline-4-
carboxylic acid and dissolve it in 100 mL of the methanol/water solvent to create a ~1
mM solution.

e Instrument Setup and Calibration:

o Set up a calibrated automatic titrator equipped with a high-precision pH electrode suitable
for non-agqueous solutions.

o Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10)
prepared in the same 50:50 methanol/water solvent.

¢ Titration Procedure:

o Pipette 50 mL of the sample stock solution into a thermostatted titration vessel maintained
at 25°C.

o Add 0.5 mL of the 1 M KCI solution to maintain a constant ionic strength.

o Immerse the calibrated pH electrode and the titrant delivery tip into the solution.
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o Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise
increments (e.g., 0.01 mL) and recording the pH after each addition, allowing the reading

to stabilize.

o Continue the titration well past the expected equivalence point.

o Data Analysis:

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

[¢]

[e]

Determine the equivalence point (Ve) from the point of maximum slope on a first-derivative
plot (ApH/AV vs. V).

The pH at the half-equivalence point (Ve/2) corresponds to the apparent pKa (pKa') in the

[e]

mixed-solvent system.

Self-Validation: Repeat the titration at least three times to ensure reproducibility. The

[e]

standard deviation of the pKa' values should be minimal.

Conclusion

7-Fluoroquinoline-4-carboxylic acid is a compound of significant interest due to its role as a
versatile synthetic intermediate. Its physicochemical properties—particularly its solubility profile
and the reactivity of its carboxylic acid and C-7 position—define its utility in the laboratory. A
thorough understanding of its spectroscopic characteristics is essential for reaction monitoring
and quality control. The methodologies and data presented in this guide offer a robust
foundation for researchers and drug development professionals seeking to leverage this
valuable chemical scaffold in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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